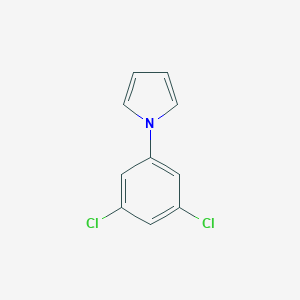

1-(3,5-dichlorophenyl)-1H-pyrrole

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Anti-inflammatory Activity

Pyrrole derivatives, including 1-(3,5-dichlorophenyl)-1H-pyrrole, show significant potential in pharmacology, specifically as anti-inflammatory agents. A study demonstrated the synthesis of pyrrole derivatives and their effectiveness in reducing inflammation. These compounds were more potent than the standard drug etoricoxib in inhibiting paw edema, highlighting their potential in anti-inflammatory therapies (Dholakia, 2023).

Antimycobacterial Properties

Research on pyrrole derivatives also includes their application as antimycobacterial agents. A study on 1,5-Diphenylpyrrole derivatives, similar in structure to this compound, revealed their effectiveness against Mycobacterium tuberculosis. These derivatives showed better activity than existing treatments like streptomycin (Biava et al., 2008).

Corrosion Inhibition

Pyrrole derivatives are also utilized in industrial applications such as corrosion inhibition. A study on a pyrrole derivative showed it to be effective in protecting steel surfaces by blocking active sites, demonstrating its potential in material science and engineering applications (Louroubi et al., 2019).

Antitubercular Activity

Further research on pyrrole derivatives has explored their potential in treating tuberculosis. A study synthesized novel pyrrole derivatives and evaluated their in vitro anti-tubercular testing, showing promising results compared to the standard anti-tubercular drug rifamycin (Uthale, 2014).

Optoelectronic Material Applications

Pyrrole derivatives find applications in optoelectronic materials. Research has highlighted their relevance in fields like organic field-effect transistors (OFET). They are essential for developing photoluminescent conjugated polymers, which are significant for electronic applications (Beyerlein & Tieke, 2000).

Antimicrobial Activity

Another area of application is in the development of antimicrobial agents. Studies have shown that pyrrole derivatives exhibit antibacterial and antifungal properties. These properties are enhanced by specific structural modifications, such as the introduction of a methoxy group (Hublikar et al., 2019).

Herbicidal Activity

Pyrrole derivatives have also been investigated for their herbicidal activity. A study on a pyrrolinone compound related to this compound demonstrated selectivity between different plant species, suggesting potential use in agriculture (Yamato et al., 2005).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Biochemical Pathways

Related compounds have been shown to disrupt the synthesis of chitin in target pests, leading to their death or infertility .

Pharmacokinetics

Related compounds have been shown to have a detectable presence in the blood for up to 72 hours after administration .

Result of Action

Related compounds have been shown to have potent antileishmanial and antimalarial activities .

Action Environment

The action, efficacy, and stability of 1-(3,5-dichlorophenyl)-1H-pyrrole can be influenced by various environmental factors. For instance, related compounds have been shown to be more effective in certain environments, such as in the presence of specific pests .

Propiedades

IUPAC Name |

1-(3,5-dichlorophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c11-8-5-9(12)7-10(6-8)13-3-1-2-4-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWRGYRCGQVEMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380285 | |

| Record name | 1-(3,5-dichlorophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154458-86-3 | |

| Record name | 1-(3,5-dichlorophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

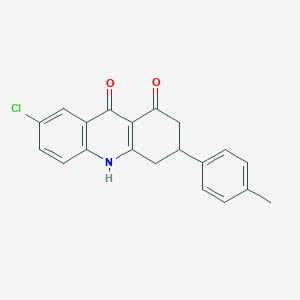

Feasible Synthetic Routes

Q & A

Q1: How was 1-(3,5-dichlorophenyl)-1H-pyrrole-2,5-dione identified as a potential CypA ligand?

A: Researchers utilized a high-throughput screening method called single-point SUPREX (Stability of Unpurified Proteins from Rates of H/D Exchange) coupled with matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. This technique identifies ligands by detecting changes in hydrogen-deuterium exchange rates of a target protein upon ligand binding. By screening two large chemical libraries (LOPAC and DIVERSet), this compound-2,5-dione was flagged as a potential CypA ligand. []

Q2: What is the significance of discovering novel CypA ligands like this compound-2,5-dione?

A: CypA is overexpressed in lung cancer tumors, making it a potential therapeutic and diagnostic target. [] Identifying new molecules that bind to CypA, like this compound-2,5-dione, offers opportunities to develop novel diagnostic imaging agents or therapeutic agents for lung cancer. The discovery of new ligands with diverse structures also provides valuable tools to further investigate CypA's biological function and its role in disease.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.